molecular formula C35H62O10 B1206063 Ferensimycin B CAS No. 83852-60-2

Ferensimycin B

Cat. No.: B1206063
CAS No.: 83852-60-2
M. Wt: 642.9 g/mol
InChI Key: VXCHOKYIQWIIJX-BFXJAOHTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferensimycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibacterial Activity

Ferensimycin B has demonstrated significant antibacterial properties against various Gram-positive pathogens. Its effectiveness has been documented in several studies:

  • Case Study : In a laboratory setting, this compound was tested against strains of Staphylococcus aureus and Bacillus subtilis, showing inhibition zones comparable to established antibiotics such as penicillin. This suggests its potential as an alternative treatment for infections caused by resistant bacterial strains .

Veterinary Medicine

This compound is particularly noted for its use in veterinary medicine, specifically in the treatment of coccidiosis in poultry.

  • Case Study : A study conducted on broiler chickens infected with Eimeria species showed that administration of this compound significantly reduced the severity of coccidiosis compared to untreated controls. The treated group exhibited improved weight gain and lower mortality rates, indicating its efficacy as a therapeutic agent in poultry farming .

Crop Protection

The antibiotic properties of this compound extend beyond animal health; it has also been explored for use in crop protection against certain fungal pathogens.

  • Research Findings : Preliminary field trials indicated that this compound could reduce the incidence of fungal infections in crops such as tomatoes and peppers, thereby enhancing yield and quality. The compound's application resulted in a decrease in fungal load and improved plant health metrics compared to untreated fields .

Comparative Efficacy Table

Application AreaPathogen/Target OrganismEfficacy Observations
MedicineStaphylococcus aureusSignificant inhibition zones; potential alternative
Bacillus subtilisComparable efficacy to penicillin
Veterinary MedicineEimeria (coccidiosis)Improved weight gain; lower mortality rates
AgricultureFungal pathogens (tomatoes)Reduced fungal load; improved yield

Future Research Directions

Further research is warranted to explore the full potential of this compound, particularly:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its antibacterial effects could lead to enhanced formulations or combinations with other antimicrobial agents.
  • Field Trials : Expanded agricultural trials are necessary to establish optimal application rates and methods for crop protection.
  • Resistance Studies : Investigating the potential for bacterial resistance to this compound will be crucial for its long-term use in clinical settings.

Properties

CAS No.

83852-60-2

Molecular Formula

C35H62O10

Molecular Weight

642.9 g/mol

IUPAC Name

(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1

InChI Key

VXCHOKYIQWIIJX-BFXJAOHTSA-N

SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)O)O)C)C)O

Canonical SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O

Synonyms

ferensimycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferensimycin B
Reactant of Route 2
Ferensimycin B
Reactant of Route 3
Ferensimycin B
Reactant of Route 4
Ferensimycin B
Reactant of Route 5
Ferensimycin B
Reactant of Route 6
Ferensimycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.